molecular formula C14H19NO4 B14909433 2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]-2-hydroxy-2-phenylacetic acid

2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]-2-hydroxy-2-phenylacetic acid

Cat. No.: B14909433
M. Wt: 265.30 g/mol
InChI Key: SNJQHSRMEWCNGF-BVUQATHDSA-N
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Description

2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]-2-hydroxy-2-phenylacetic acid is an organic compound with a complex structure that includes a morpholine ring, a hydroxy group, and a phenylacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]-2-hydroxy-2-phenylacetic acid typically involves the reaction of 2,6-dimethylmorpholine with phenylacetic acid under specific conditions. The reaction may require the use of catalysts and solvents to facilitate the formation of the desired product. Detailed synthetic routes and reaction conditions can vary, but they generally involve steps such as esterification, hydrolysis, and purification.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]-2-hydroxy-2-phenylacetic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The phenylacetic acid moiety can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols. Substitution reactions can lead to the formation of various substituted derivatives of the original compound.

Scientific Research Applications

2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]-2-hydroxy-2-phenylacetic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]-2-hydroxy-2-phenylacetic acid involves its interaction with specific molecular targets and pathways. The hydroxy and phenylacetic acid groups may play a role in binding to enzymes or receptors, leading to various biochemical effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(2R,6S)-2,6-dimethylmorpholine-4-carbonyl]amino}benzoic acid
  • 2-{(2R,6S)-2,6-dimethylmorpholine-4-sulfonylamino}acetic acid

Uniqueness

2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]-2-hydroxy-2-phenylacetic acid is unique due to its specific combination of functional groups and stereochemistry. This uniqueness can result in distinct chemical properties and biological activities compared to similar compounds.

Properties

Molecular Formula

C14H19NO4

Molecular Weight

265.30 g/mol

IUPAC Name

2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]-2-hydroxy-2-phenylacetic acid

InChI

InChI=1S/C14H19NO4/c1-10-8-15(9-11(2)19-10)14(18,13(16)17)12-6-4-3-5-7-12/h3-7,10-11,18H,8-9H2,1-2H3,(H,16,17)/t10-,11+,14?

InChI Key

SNJQHSRMEWCNGF-BVUQATHDSA-N

Isomeric SMILES

C[C@@H]1CN(C[C@@H](O1)C)C(C2=CC=CC=C2)(C(=O)O)O

Canonical SMILES

CC1CN(CC(O1)C)C(C2=CC=CC=C2)(C(=O)O)O

Origin of Product

United States

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